molecular formula C14H24O B13779867 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol CAS No. 436099-48-8

1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol

Katalognummer: B13779867
CAS-Nummer: 436099-48-8
Molekulargewicht: 208.34 g/mol
InChI-Schlüssel: DZSNHSUUMHDJRJ-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol is an organic compound with the molecular formula C14H24O. It is a derivative of cyclohexene and is characterized by the presence of a hydroxyl group and a pentenyl side chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol typically involves the reaction of 2,6,6-trimethylcyclohexanone with a suitable reagent to introduce the pentenyl side chain. One common method involves the use of a Grignard reagent, such as pentenylmagnesium bromide, in the presence of a catalyst to facilitate the addition reaction. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 2,6,6-trimethylcyclohexanone followed by the addition of a pentenyl group using a suitable alkylating agent. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of halides or other substituted derivatives

Wissenschaftliche Forschungsanwendungen

1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pentenyl side chain play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one:

    1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-one:

Uniqueness

1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-ol is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties

Eigenschaften

436099-48-8

Molekularformel

C14H24O

Molekulargewicht

208.34 g/mol

IUPAC-Name

(E)-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-ol

InChI

InChI=1S/C14H24O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h8-9,12,15H,5-7,10H2,1-4H3/b9-8+

InChI-Schlüssel

DZSNHSUUMHDJRJ-CMDGGOBGSA-N

Isomerische SMILES

CCC(/C=C/C1=C(CCCC1(C)C)C)O

Kanonische SMILES

CCC(C=CC1=C(CCCC1(C)C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.